2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol
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Overview
Description
2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol typically involves the diazotization of 2-chloroaniline followed by coupling with 4-isopropylphenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels, and the use of advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparison with Similar Compounds
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 2-[(4-Chlorophenyl)diazenyl]-1H-imidazole
- 4-[(E)-(2-Chlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H15ClN2O |
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Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)diazenyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)11-7-8-15(19)14(9-11)18-17-13-6-4-3-5-12(13)16/h3-10,19H,1-2H3 |
InChI Key |
VRPYWGNNYNZSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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